molecular formula C22H19ClN2O4S2 B12012540 2-Methoxyethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617698-69-8

2-Methoxyethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12012540
CAS No.: 617698-69-8
M. Wt: 475.0 g/mol
InChI Key: XSMNROYNDYPENL-SFQUDFHCSA-N
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Description

2-Methoxyethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a thiophene ring, and various functional groups such as a methoxyethyl ester and a chlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The initial step involves the condensation of a thiophene derivative with a suitable amine and a carbonyl compound to form the thiazolopyrimidine core.

    Introduction of the Chlorobenzylidene Group: The next step involves the reaction of the thiazolopyrimidine intermediate with 3-chlorobenzaldehyde under basic conditions to introduce the chlorobenzylidene group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methoxyethanol to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of 2-Methoxyethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its methoxyethyl ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different ester groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

617698-69-8

Molecular Formula

C22H19ClN2O4S2

Molecular Weight

475.0 g/mol

IUPAC Name

2-methoxyethyl (2E)-2-[(3-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H19ClN2O4S2/c1-13-18(21(27)29-9-8-28-2)19(16-7-4-10-30-16)25-20(26)17(31-22(25)24-13)12-14-5-3-6-15(23)11-14/h3-7,10-12,19H,8-9H2,1-2H3/b17-12+

InChI Key

XSMNROYNDYPENL-SFQUDFHCSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCCOC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=N1)C4=CC=CS4)C(=O)OCCOC

Origin of Product

United States

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